5-(4-Hydroxypentyl)-1,3-benzenediol
Description
Contextualization of 1,3-Benzenediol Derivatives in Natural Product Chemistry and Synthetic Biology
Derivatives of 1,3-benzenediol, commonly known as resorcinols, are a class of phenolic compounds characterized by a benzene (B151609) ring with two hydroxyl groups at the first and third positions. t3db.cawikipedia.orghmdb.ca These compounds are widespread in nature, found in various organisms ranging from bacteria to humans. hmdb.cafoodb.ca In the realm of natural product chemistry, resorcinols are recognized for their presence in numerous plants and are contributing components to the flavors and aromas of various foods and beverages, including roasted barley, cane molasses, coffee, beer, and wine. t3db.ca
The structural motif of resorcinol (B1680541) is a building block for a diverse array of more complex natural products. This has made them a focal point in synthetic biology, where scientists aim to engineer biological systems for the production of valuable chemicals. The inherent biological activities of many resorcinol derivatives have spurred research into their biosynthesis and potential applications.
Structural Classification and Nomenclature of 5-(4-Hydroxypentyl)-1,3-benzenediol
From a structural standpoint, this compound is classified as a resorcinol. hmdb.ca The core of the molecule is benzene-1,3-diol (resorcinol). wikipedia.orgwikipedia.org Attached to the fifth carbon of this benzene ring is a five-carbon chain (a pentyl group), with a hydroxyl group on the fourth carbon of that chain.
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 5-(4-hydroxypentyl)benzene-1,3-diol. This name precisely describes the arrangement of its functional groups and substituents.
| Identifier | Value |
| IUPAC Name | 5-(4-hydroxypentyl)benzene-1,3-diol |
| Common Name | This compound |
| CAS Number | 606493-09-8 cymitquimica.com |
| Chemical Formula | C11H16O3 cymitquimica.com |
Academic Research Significance and Scope for this compound
The primary significance of this compound in academic research lies in its role as a synthetic intermediate. cymitquimica.comcymitquimica.com Specifically, it is utilized in the laboratory synthesis of 4''-Hydroxycannabidiol, which is a metabolite of cannabidiol (B1668261) (CBD). cymitquimica.com This connection to the cannabinoid family of compounds underscores its importance in pharmacological and medicinal chemistry research, where the study of cannabinoid metabolites is crucial for understanding their biological effects and metabolic pathways. cymitquimica.com
While research on this compound itself is somewhat limited, its application as a precursor for a significant cannabinoid metabolite highlights its value to the scientific community. Further investigations may explore its own potential biological activities or seek to optimize its synthesis for more efficient production of its derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(4-hydroxypentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-8,12-14H,2-4H2,1H3 |
InChI Key |
PIJHLJYFYMNUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 5 4 Hydroxypentyl 1,3 Benzenediol
Synthetic Routes for Core Benzenediol Scaffolds
The synthesis of the 1,3-benzenediol (resorcinol) core is a fundamental aspect of producing a wide array of chemical compounds, including 5-(4-hydroxypentyl)-1,3-benzenediol. Various synthetic strategies have been developed to construct this key structural motif.
De Novo Synthetic Methodologies
De novo synthesis of benzenediol scaffolds can be achieved through several industrial processes. The primary methods include the benzene (B151609) sulfonation alkali fusion method, the phenylenediamine hydrolysis method, and the diisopropylbenzene oxidation method. google.com The diisopropylbenzene oxidation method, developed in the mid-1980s, is noted for having less environmental pollution. google.com This process involves the oxidation of diisopropylbenzene to diisopropylbenzene hydroperoxide, which is then hydrolyzed under acidic conditions to yield benzenediol and acetone. google.com
Another approach involves the hydroxylation of phenol (B47542). In one method, phenol reacts with hydrogen peroxide in the presence of a Ti-Si molecular sieve catalyst and an inert solvent. google.com This reaction is typically carried out at temperatures between 60-78°C for 3-7 hours. google.com Variations of this process aim to improve yield and selectivity. For instance, using vaporized hydrogen peroxide in a gas-liquid phase hydroxylation reaction with liquid phenol can significantly increase the total yield of benzenediol to 74-90%. google.com Catalysts can be modified, for example, by using a titanium silicon molecular sieve altered with magnesium and aluminum, to enhance the reaction. google.com
The Dakin oxidation offers a different route, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. wikipedia.org In this redox reaction, the carbonyl group is oxidized while the hydrogen peroxide is reduced. wikipedia.org
Combinatorial biosynthesis presents a more novel and biological approach. By shuffling the subunits of fungal polyketide synthases, a diverse library of benzenediol lactone congeners can be created. nih.gov This method leverages the promiscuity of microbial anabolic pathways to engineer the synthesis of new chemical entities. nih.gov
Strategic Use of Key Synthetic Precursors and Intermediates (e.g., p-menth-2-ene-1,8-diol)
A key intermediate in the synthesis of certain benzenediol-containing compounds is (+)-p-menth-2-ene-1,8-diol. A manufacturing-scale process for its preparation has been developed, which involves a large-scale olefin migration/epoxidation followed by hydrolytic epoxide opening in an organic solvent. researchgate.net This intermediate is crucial for the synthesis of compounds like Δ⁹-tetrahydrocannabinol. researchgate.net For instance, 6,12-dihydro-6-hydroxycannabidiol, which has the chemical name 2-[6-(1-hydroxy-1-methylethyl)-3-methyl-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol, is synthesized from the reaction of olivetol (B132274) (5-pentyl-1,3-benzenediol) and cis-p-menth-2-ene-1,8-diol. researchgate.net
Regioselective Functionalization Approaches
Regioselective functionalization is critical for introducing substituents at specific positions on the benzenediol ring. The functionalization of 6,5-fused heterocyclic systems, which can be analogous to substituted benzenes, highlights the challenges and strategies involved. nih.gov While the five-membered ring is often more reactive, specific methods have been developed for the six-membered ring. nih.gov
For instance, direct C-H arylation of benzo[b]thiophenes can be achieved with complete C3 selectivity using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl. semanticscholar.org This method is operationally simple and not sensitive to air or moisture. semanticscholar.org In the case of indoles, regioselective C4-H activation can be achieved using directing groups. nih.gov For example, a palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives has been developed using a TfNH- directing group. nih.gov
Furthermore, the selective functionalization of 1,3-bis(trifluoromethyl)benzene (B1330116) demonstrates that by controlling the reaction conditions and reagents, it is possible to direct substitution to the 2-, 4-, or 5-position with high regioselectivity. researchgate.net These principles of regioselective C-H functionalization are applicable to the synthesis of specifically substituted benzenediol derivatives.
Derivatization and Analog Generation for this compound
Once the core this compound scaffold is obtained, further chemical modifications can be made to generate a variety of derivatives and analogs. These modifications can target either the hydroxypentyl side chain or the phenolic hydroxyl groups.
Chemical Modification of the Hydroxypentyl Side Chain
The hydroxypentyl side chain is a common site for metabolic modification and a target for synthetic derivatization. In the context of cannabinoids, which share structural similarities, the pentyl side chain is known to be a key determinant of receptor affinity and selectivity. nih.gov
Oxidative degradation of the pentyl side-chain is a known metabolic route. nih.gov Studies on related compounds have shown that hydroxylation can occur at various positions on the chain, often followed by oxidation to carboxylic acids. nih.gov For example, the major route for side-chain degradation can be initiated by ω-2 hydroxylation, leading to metabolites with a shorter, three-carbon side chain. nih.gov Other metabolic pathways can result in side chains with two carbon atoms, which are alcohols rather than acids. nih.gov
Synthetic strategies have been developed to create specific hydroxylated metabolites. An efficient method for constructing a 5-fluoro-4-hydroxypentyl side chain has been reported, which is a common feature of some synthetic cannabinoid metabolites. researchgate.net This multi-step synthesis allows for the creation of a key intermediate that can then be used to synthesize a variety of metabolites. researchgate.net The length of the alkyl side chain can also be synthetically altered, which has been shown to influence the biological activity of cannabinoid-like molecules. mdpi.com
Synthesis of Glucuronidated and Other Conjugated Derivatives
The phenolic hydroxyl groups of the benzenediol core and the hydroxyl group on the pentyl side chain are susceptible to conjugation reactions, with glucuronidation being a major metabolic pathway. The synthesis of glucuronidated derivatives is important for creating analytical standards and for studying the metabolism and clearance of the parent compound.
For example, JWH-018 N-(5-hydroxypentyl) β-D-glucuronide is a known major urinary metabolite of the synthetic cannabinoid JWH-018. caymanchem.com This glucuronide is formed by the enzymatic attachment of glucuronic acid to the terminal hydroxyl group of the pentyl side chain. caymanchem.com
General methods for synthesizing conjugated molecules with a benzofulvene core, which can be conceptually related to substituted benzenes, have been described. nih.govresearchgate.net These methods often involve a multi-step sequence that includes the synthesis of a precursor, followed by cyclization and cross-coupling reactions to introduce conjugated substituents. nih.govresearchgate.net These synthetic principles can be adapted for the preparation of various conjugated derivatives of this compound.
Compounds Mentioned
Preparation of Labeled Analogs for Metabolic Tracing
The study of drug metabolism and pharmacokinetics relies heavily on the use of isotopically labeled compounds to trace the fate of a molecule within a biological system. For this compound, which serves as an intermediate in the formation of various metabolites, the synthesis of labeled analogs is crucial for understanding its metabolic pathways. chemicalbook.com The primary strategies involve the incorporation of stable isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C), or radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H).
The selection of the isotope and the position of the label within the molecule are critical decisions. Carbon-14 is often the isotope of choice for metabolic studies because it can be placed in a metabolically stable position of the carbon skeleton, allowing for accurate mass balance studies. researchgate.net Tritium labeling is often synthetically more straightforward but can be less stable metabolically, with a risk of in vivo formation of tritiated water (³H₂O). researchgate.net Stable isotopes like ¹³C and ²H offer the advantage of being non-radioactive and are primarily used in quantitative mass spectrometry-based methods, such as isotope dilution assays, to act as internal standards for precise quantification of the unlabeled compound in biological matrices. nih.gov
The synthesis of labeled analogs of this compound can be approached by adapting methods used for structurally similar compounds, such as olivetol (5-pentyl-1,3-benzenediol). nih.gov A common strategy for introducing carbon-13 into the aromatic ring involves a retrosynthetic approach starting from simpler, commercially available labeled precursors. For instance, a [¹³C₄]-labeled olivetol has been synthesized, providing a blueprint for creating similarly labeled resorcinol (B1680541) structures. nih.gov
One potential synthetic route to a ¹³C-labeled side chain in this compound could involve a Grignard reaction between a protected 3,5-dimethoxybenzyl bromide and a ¹³C-labeled 4-pentenal (B109682) derivative, followed by deprotection of the hydroxyl and methoxy (B1213986) groups. For example, a Wurtz-type coupling reaction has been successfully used to create the pentyl side chain of [¹³C₄]-olivetol by reacting 1-(bromomethyl)-3,5-dimethoxy-benzene with a Grignard reagent made from [¹³C₄]-n-bromobutane. nih.gov A similar approach could be envisioned for the 4-hydroxypentyl side chain, using an appropriately labeled and functionalized starting material.
Deuterium labeling can be achieved through various methods, including catalytic deuteration of unsaturated precursors or by using deuterium-labeled reducing agents. The synthesis of deuterium-labeled metabolites for use as analytical standards has been demonstrated for other phenolic compounds, highlighting the utility of this approach for quantitative studies. nih.gov
The following table summarizes potential labeled analogs of this compound and the general synthetic strategies that could be employed for their preparation.
| Labeled Analog | Isotope | Label Position(s) | General Synthetic Strategy | Application |
| [¹³C₄]-5-(4-hydroxypentyl)-1,3-benzenediol | ¹³C | Pentyl side chain | Grignard reaction with a [¹³C₄]-labeled pentyl derivative. | Internal standard for mass spectrometry |
| [¹³C₆]-5-(4-hydroxypentyl)-1,3-benzenediol | ¹³C | Benzene ring | Synthesis from [¹³C₆]-benzoic acid derivatives. nih.gov | Metabolic tracer, internal standard |
| [D₅]-5-(4-hydroxypentyl)-1,3-benzenediol | ²H (D) | Pentyl side chain | Reduction of a ketone precursor with a deuterated reducing agent. | Internal standard for mass spectrometry |
| [¹⁴C]-5-(4-hydroxypentyl)-1,3-benzenediol | ¹⁴C | Metabolically stable position | Multi-step synthesis using a ¹⁴C-labeled building block. researchgate.net | ADME studies, mass balance |
Pharmacological Activities and Molecular Mechanisms of 5 4 Hydroxypentyl 1,3 Benzenediol
Cannabinoid Receptor Interactions
The pharmacological effects of 5-(4-Hydroxypentyl)-1,3-benzenediol are, in part, mediated by its interaction with cannabinoid receptors CB1 and CB2. These interactions are characterized by specific binding affinities, functional activities, and selectivity profiles.
Binding Affinity and Efficacy at CB1 and CB2 Receptors (in vitro assays)
Studies on the metabolites of synthetic cannabinoids suggest that hydroxylation on the pentyl chain, a structural feature shared by this compound, generally leads to a reduction in binding affinity for both CB1 and CB2 receptors compared to the parent compound. Despite this decrease, these metabolites, including by extension this compound, are still capable of binding to these receptors. mdpi.com
While specific Ki values for this compound are not extensively documented in publicly available research, the general trend observed with hydroxylated cannabinoid metabolites is a 10- to 80-fold decrease in affinity. nih.gov For instance, an early study on CBD metabolites showed that 7-OH-CBD, a related compound, had a slightly lower affinity for rat brain neuronal membrane homogenates (Ki = 94 nM) compared to CBD (Ki = 73.1 nM). nih.gov
With regard to efficacy, hydroxypentyl metabolites of synthetic cannabinoids have been shown to retain full efficacy at both human CB1 (hCB1) and human CB2 (hCB2) receptors, although with reduced potency. mdpi.comnih.gov This suggests that while a higher concentration of this compound might be required to elicit a response compared to its parent compound, it can still produce a maximal effect comparable to other cannabinoid agonists.
Table 1: Binding Affinity of Selected Cannabinoids at CB1 and CB2 Receptors
| Compound | Receptor | Ki (nM) | Source |
|---|---|---|---|
| 7-OH-CBD | Rat Brain | 94 | nih.gov |
| CBD | Rat Brain | 73.1 | nih.gov |
| Δ⁹-THC | Rat Brain | 27 | nih.gov |
| CP 55,940 | CB1 | 0.5-5.0 | windows.net |
| CP 55,940 | CB2 | 0.69-2.8 | windows.net |
| SR141716A | CB1 | 4.6 | nih.gov |
Receptor Agonism, Antagonism, and Allosteric Modulation
The nature of the interaction of this compound with cannabinoid receptors is complex and can encompass agonism, antagonism, and allosteric modulation. Its parent compound, CBD, is known to be a weak partial agonist at the CB2 receptor and can act as a negative allosteric modulator of both CB1 and CB2 receptors. nih.govfrontiersin.org This means that while it may not activate the receptors on its own with high efficacy, it can influence how other cannabinoids bind to and activate these receptors.
Specifically, CBD has been shown to reduce the efficacy and potency of THC at CB1 receptors, a hallmark of negative allosteric modulation. frontiersin.org It is plausible that this compound shares some of these modulatory properties, potentially acting as a nuanced regulator of endocannabinoid signaling.
Functional Selectivity Profiles
Functional selectivity, or biased agonism, is a phenomenon where a ligand can preferentially activate certain signaling pathways over others upon binding to a receptor. This can lead to distinct physiological outcomes. For cannabinoid receptors, agonists can differentially activate not only various G protein subtypes (Gi, Go, Gs, Gq/11) but also β-arrestin-mediated pathways. nih.gov
While a specific functional selectivity profile for this compound has not been detailed, the structural modifications from its parent compound, CBD, could potentially lead to a unique profile. The hydroxylation of the pentyl chain could alter the conformation the receptor adopts upon binding, thereby influencing which downstream signaling partners are engaged. Further research is needed to elucidate the specific functional selectivity of this metabolite.
Cellular Signaling Pathways Modulated by this compound
Beyond direct receptor interactions, this compound can influence intracellular signaling cascades, further contributing to its pharmacological effects.
G-Protein Signaling Cascades (e.g., [35S]GTPγS binding)
The activation of G protein-coupled receptors, such as the cannabinoid receptors, can be measured using [35S]GTPγS binding assays. In these assays, an increase in the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins indicates receptor activation by an agonist.
Studies on synthetic cannabinoid metabolites have consistently shown that hydroxypentyl derivatives retain the ability to stimulate [35S]GTPγS binding, indicating they are functional agonists. mdpi.comnih.gov Although they often exhibit reduced potency (a higher EC50 value) compared to the parent compounds, their maximal efficacy (Emax) is frequently comparable. nih.gov This suggests that this compound likely activates G-protein signaling downstream of cannabinoid receptors. For example, CBD has been shown to act as a high-potency antagonist of CP55940-induced stimulation of [35S]GTPγS binding in mouse brain membranes. nih.gov
Table 2: Functional Activity of Selected Cannabinoids in [35S]GTPγS Binding Assays
| Compound | Receptor | EC50 (nM) | Emax (%) | Source |
|---|---|---|---|---|
| NMP-4 | Human CB1 | 118.3 | 30.4 | researchgate.net |
| NMP-4 | Human CB2 | 9.8 | -76.4 (Inverse Agonist) | researchgate.net |
| CP55,940 | Mouse Brain | - | ~94.3 | frontiersin.org |
Nuclear Receptor Activation (e.g., Peroxisome Proliferator-Activated Receptors - PPARγ)
In addition to its effects on cannabinoid receptors, CBD is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation. mdpi.comnih.gov The activation of PPARγ by cannabinoids is considered a significant pathway for many of their therapeutic effects, including anti-inflammatory and neuroprotective actions. nih.govnih.gov
Modulation of Inflammatory and Oxidative Stress Pathways (e.g., NF-κB, Keap1/Nrf2)
There is a lack of specific studies investigating the direct effects of this compound on key inflammatory and oxidative stress pathways such as the Nuclear Factor-kappa B (NF-κB) and the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades. While the parent compound, CBD, has been shown to modulate these pathways, it is not scientifically sound to extrapolate these findings to its metabolite without direct experimental evidence. nih.govmdpi.commdpi.com
Other Intracellular Targets
Specific intracellular targets of this compound have not been extensively identified or characterized in the existing scientific literature. The molecular binding profile and downstream signaling effects unique to this metabolite are yet to be elucidated.
Enzyme Modulation and Other Preclinical Biological Effects
Inhibition/Activation of Specific Enzymes (e.g., Cholinesterases)
In Vitro Apoptotic and Anti-angiogenic Activities
Direct evidence from in vitro studies demonstrating the pro-apoptotic or anti-angiogenic properties of this compound is not present in the current body of scientific literature. Although cannabinoids, in general, have been investigated for these activities, specific findings related to this particular metabolite are wanting. realmofcaring.orgsemanticscholar.orgnih.gov
Neuroprotective Potentials in Cellular Models
While the neuroprotective effects of CBD are well-documented in various cellular models, there is a clear gap in the research concerning the specific neuroprotective capabilities of its metabolite, this compound. semanticscholar.orgfrontiersin.orgmdpi.com Studies are needed to determine if this compound shares, exceeds, or differs in its neuroprotective potential compared to the parent molecule.
Antimicrobial Activities (in vitro studies)
The in vitro antimicrobial spectrum and efficacy of this compound against various pathogens have not been specifically reported. While CBD and other cannabinoids have demonstrated antimicrobial properties against a range of bacteria, dedicated studies on this metabolite are required to ascertain its specific activities. nih.govnih.govmdpi.combiorxiv.org
Metabolism and Biotransformation of 5 4 Hydroxypentyl 1,3 Benzenediol
Phase I Metabolic Transformations
The initial phase of metabolism for 5-(4-hydroxypentyl)-1,3-benzenediol involves oxidative processes, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions further modify the molecular structure, leading to the formation of additional hydroxylated and carboxylated metabolites.
Hydroxylation and Oxidation Processes (e.g., Cytochrome P450-mediated)
Once formed, this compound can undergo further hydroxylation at other positions on the molecule, although this is considered a minor pathway compared to the initial hydroxylation of CBD. nih.gov The primary route of further Phase I metabolism for hydroxylated cannabinoids is oxidation. nih.gov For instance, the active metabolite of CBD, 7-hydroxy-CBD, is further oxidized to the inactive 7-carboxy-CBD. researchgate.net While the specific enzymes responsible for the further oxidation of this compound are not as extensively studied as those for CBD, it is understood that aldehyde dehydrogenase enzymes are primarily responsible for the formation of the major circulating inactive carboxy-metabolites of cannabinoids. researchgate.net
Table 1: Key Cytochrome P450 Enzymes in the Metabolism of Cannabidiol (B1668261) and its Metabolites
| Enzyme Family | Specific Isozyme | Role in Metabolism | Reference |
| Cytochrome P450 | CYP3A4 | Primarily responsible for the formation of 4''-hydroxy-CBD from CBD. pharmgkb.orgnih.gov Also involved in the formation of other hydroxylated CBD metabolites. nih.gov | pharmgkb.orgnih.govnih.gov |
| CYP2C19 | A major enzyme in the overall metabolism of CBD, leading to various hydroxylated metabolites. nih.govnih.gov | nih.govnih.gov | |
| CYP2C9 | Involved in the metabolism of CBD. nih.gov | nih.gov | |
| CYP1A1, CYP1A2, CYP2D6, CYP3A5 | Also capable of metabolizing CBD to various hydroxylated forms. nih.gov | nih.gov |
Formation of Further Hydroxylated and Carboxylated Metabolites
Following the initial hydroxylation to form this compound, subsequent oxidation reactions can occur. The primary oxidative pathway for hydroxylated cannabinoids leads to the formation of carboxylic acid derivatives. nih.gov In the case of CBD, the major metabolic route involves hydroxylation at the C-7 position, followed by oxidation to CBD-7-oic acid. This acid is then subject to further hydroxylation on the pentyl and propenyl groups. nih.gov
While specific studies on the carboxylation of this compound are limited, the general metabolic pattern of cannabinoids suggests that the hydroxyl group on the pentyl chain can be oxidized to a carboxylic acid. This process would result in the formation of a dicarboxylic acid metabolite. The enzymes responsible for these subsequent oxidation steps are believed to be cytosolic aldehyde dehydrogenases. researchgate.net
Phase II Conjugation Pathways
Phase II metabolism involves the attachment of endogenous molecules to the parent compound or its Phase I metabolites. This process, known as conjugation, significantly increases the water solubility of the compounds, making them easier to excrete from the body, primarily through urine and feces. For this compound and other CBD metabolites, the most significant Phase II pathway is glucuronidation.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major pathway in the metabolism of cannabinoids, catalyzed by UDP-glucuronosyltransferases (UGTs). tandfonline.comfrontiersin.org These enzymes transfer a glucuronic acid moiety to the hydroxyl groups of cannabinoids and their metabolites. frontiersin.org
Direct glucuronidation of CBD at its phenolic hydroxyl groups is carried out by several UGT isoforms, including UGT1A7, UGT1A9, and UGT2B7. pharmgkb.orgnih.gov Hydroxylated metabolites of CBD, such as this compound, are also substrates for UGT enzymes. nih.gov Studies have shown that the major cannabinoids, including CBD, can inhibit the activity of several UGT enzymes, including UGT1A9 and UGT2B7, which could have implications for drug-drug interactions. tandfonline.comfrontiersin.org In dogs, the major metabolites of CBD excreted in the urine were identified as the phenol (B47542) glucosides of 4”-hydroxy-CBD and 5”-hydroxy-CBD. nih.gov
Table 2: Key UDP-Glucuronosyltransferase (UGT) Enzymes in Cannabinoid Metabolism
| Enzyme Family | Specific Isozyme | Role in Metabolism | Reference |
| UDP-Glucuronosyltransferase | UGT1A7 | Involved in the direct glucuronidation of CBD. pharmgkb.org | pharmgkb.org |
| UGT1A9 | A primary enzyme in the glucuronidation of CBD and its metabolites. pharmgkb.orgnih.gov It is strongly inhibited by CBD. tandfonline.com | pharmgkb.orgnih.govtandfonline.com | |
| UGT2B7 | A key enzyme in the glucuronidation of CBD and its metabolites. pharmgkb.orgnih.gov It is also inhibited by CBD. tandfonline.com | pharmgkb.orgnih.govtandfonline.com | |
| UGT1A3, UGT1A8, UGT2B4, UGT2B17 | Also involved in the glucuronidation of various cannabinoids. mdpi.comnih.gov | mdpi.comnih.gov |
Sulfate Conjugation and Other Phase II Reactions
Sulfate conjugation is another potential Phase II metabolic pathway for phenolic compounds. This process is catalyzed by sulfotransferase (SULT) enzymes. While it has been suggested that sulfation of CBD and its metabolites may occur, such conjugates have not yet been definitively identified in human studies. nih.gov The general mechanism of sulfation involves the transfer of a sulfonate group to a hydroxyl group, which increases the polarity of the molecule for excretion. nih.gov Other Phase II reactions like methylation and acetylation are also theoretically possible but are considered minor pathways for cannabinoid metabolism compared to glucuronidation. frontiersin.org
Advanced Analytical Methodologies for the Characterization and Quantification of 5 4 Hydroxypentyl 1,3 Benzenediol
High-Resolution Chromatographic Techniques
Chromatography is the cornerstone of separation science, enabling the isolation of target analytes from other components. For 5-(4-Hydroxypentyl)-1,3-benzenediol, a polar compound, several high-resolution techniques are particularly suitable.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is a significant enhancement of traditional High-Performance Liquid Chromatography (HPLC), utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve superior resolution, faster analysis times, and greater sensitivity. For the analysis of this compound, reversed-phase UHPLC is the method of choice.
Research Findings: The separation is typically performed on columns that offer alternative selectivity for polar compounds, such as Phenyl-Hexyl or biphenyl (B1667301) phases, in addition to standard C18 columns. wiley.com A gradient elution is employed, starting with a high percentage of an aqueous mobile phase and gradually increasing the proportion of an organic solvent. wiley.com The mobile phases are commonly composed of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. wiley.com This approach ensures the sharp, symmetrical peaks necessary for accurate quantification. The use of UHPLC has been successfully applied to separate a wide array of chemically similar compounds, demonstrating its robustness for complex analyses. libretexts.org
Table 1: Typical UHPLC Parameters for Polar Analyte Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Accucore™ Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent | wiley.com |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium formate | wiley.com |
| Mobile Phase B | Acetonitrile and/or Methanol with 0.1% formic acid | wiley.com |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Gradient Profile | Optimized gradient from low to high percentage of Mobile Phase B | balseal.com |
| Injection Volume | 1 - 5 µL | |
| Column Temperature | 30 - 40 °C |
Gas Chromatography (GC)
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to the two hydroxyl groups in this compound, the compound has low volatility and is thermally labile. Therefore, a derivatization step is typically required prior to GC analysis to increase its thermal stability and volatility. Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common and effective derivatization strategy.
Research Findings: Following derivatization, the analyte is introduced into the GC system, which is equipped with a capillary column. A common choice is a non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). wiley.com The separation occurs as the column temperature is increased over time via a programmed ramp. Detection is most powerfully achieved using a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for confident identification. wiley.com
Table 2: Common GC-MS Parameters for Derivatized Analytes
| Parameter | Description | Source |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | wiley.com |
| Carrier Gas | Helium or Hydrogen, constant flow | |
| Inlet Temperature | 250 - 280 °C | |
| Oven Program | Initial temp ~100°C, ramped to ~300°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | wiley.com |
| Mass Scan Range | 40-550 m/z | wiley.com |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.comjascoinc.com It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed due to the low viscosity and high diffusivity of the mobile phase. jascoinc.comjasco-global.com For polar compounds like this compound, the non-polar CO₂ is mixed with a polar organic solvent, known as a modifier (e.g., methanol or ethanol), to increase the mobile phase's solvating power. jasco-global.comlongdom.org
Research Findings: SFC is particularly advantageous for its unique selectivity, which can resolve compounds that are difficult to separate by HPLC. shimadzu.com The technique is considered a "green" technology because it significantly reduces the consumption of organic solvents. shimadzu.com SFC is adept at analyzing complex mixtures and can separate compounds across a wide range of polarities. balseal.com The ability to adjust solvent strength by changing pressure, temperature, and modifier concentration allows for fine-tuned control over the separation process. longdom.org This technique has proven effective for the analysis of cannabinoids and other phenolic compounds, making it a suitable method for this compound. balseal.comchromatographytoday.com
Ion Mobility Spectrometry (IMS) for Isomer Separation
Ion Mobility Spectrometry is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. jascoinc.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which is exceptionally useful for resolving isomers—molecules that have the same mass but different structural arrangements. For this compound, this could include positional isomers or stereoisomers.
Research Findings: Ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. jascoinc.com Their drift time is proportional to their rotationally averaged collision cross section (CCS), a value that reflects the ion's three-dimensional shape. Isomers with different shapes will have different CCS values and, therefore, different drift times, allowing for their separation. High-resolution IMS techniques, such as Structures for Lossless Ion Manipulations (SLIM), have demonstrated the ability to separate closely related synthetic cannabinoid metabolite isomers, such as N-(4-hydroxypentyl) and N-(5-hydroxypentyl) variants. shimadzu.comshimadzu.com This high resolving power would be critical for distinguishing between subtle structural variations of this compound. shimadzu.com
Table 3: Illustrative IMS Data for Isomer Differentiation
| Isomeric Compound | Theoretical m/z | Hypothetical Collision Cross Section (CCS) in N₂ (Ų) | Source |
|---|---|---|---|
| JWH-250 N-(4-hydroxypentyl) metabolite (sodiated) | 372.183 | 187.5 | shimadzu.com |
| JWH-250 N-(5-hydroxypentyl) metabolite (sodiated) | 372.183 | 182.5 | shimadzu.com |
| JWH-250 5-hydroxyindole (B134679) metabolite (sodiated) | 372.183 | 202.3 | shimadzu.com |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the identity of a compound and quantifying it with high specificity and sensitivity.
High-Resolution Mass Spectrometry (HRMS) and Quadrupole Time-of-Flight (QTOF)
HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide mass measurements with very high accuracy (typically within 5 ppm). longdom.org This precision allows for the determination of a compound's elemental formula from its exact mass, a critical step in structural elucidation.
Research Findings: A QTOF mass spectrometer combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid configuration allows for various modes of operation. In a full-scan MS mode, the instrument records the accurate masses of all ions produced from the sample. For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The quadrupole selects a specific precursor ion (e.g., the protonated molecule of this compound), which is then fragmented in a collision cell. The TOF analyzer then measures the accurate masses of the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. longdom.org
Advanced acquisition strategies like MSE (where E represents collision energy) or SWATH® allow for the collection of fragmentation data for all precursor ions in a non-targeted manner. chromatographytoday.comdoi.org This means the data can be retrospectively analyzed for compounds not initially targeted. balseal.comchromatographytoday.com Such non-targeted screening is invaluable for identifying novel or unexpected compounds in a sample. balseal.com
Table 4: Theoretical Mass Data for this compound (C₁₁H₁₆O₃)
| Ion Species | Theoretical Exact Mass (m/z) | Description |
|---|---|---|
| [M+H]⁺ | 197.1172 | Protonated Molecule |
| [M+Na]⁺ | 219.0992 | Sodiated Adduct |
| [M-H₂O+H]⁺ | 179.1067 | Fragment from loss of water |
| [M-C₅H₁₀O+H]⁺ | 111.0441 | Fragment from cleavage of pentyl chain |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of this compound. This technique offers high selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in biological samples. researchgate.net
In a typical LC-MS/MS setup, the compound is first separated from other components in the sample by liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized, most commonly through electrospray ionization (ESI). The resulting molecular ion is then isolated and subjected to fragmentation, creating a unique pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification.
For quantification, a method called multiple reaction monitoring (MRM) is often employed. researchgate.net This involves monitoring specific transitions from the precursor ion to one or more product ions. This high specificity minimizes interference from other substances in the matrix, leading to accurate and precise quantification. researchgate.net The fragmentation of similar compounds, such as nitazene (B13437292) analogs, demonstrates how specific product ions can be used for identification and differentiation of structural isomers. nih.gov For instance, modifications to different parts of a molecule, like the amine or benzyl (B1604629) moieties in nitazene analogs, result in distinct diagnostic product ions. nih.gov
Table 1: Example of LC-MS/MS Parameters for Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.7 µm, 3.0 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
This table presents typical parameters and may require optimization for specific applications and instrumentation.
Isotope-Labeled Internal Standards in Quantitative Analysis
To ensure the accuracy and precision of quantitative analyses, especially in complex biological matrices, isotope-labeled internal standards (ILIS) are indispensable. acanthusresearch.compubcompare.ai An ILIS is a version of the target analyte, in this case, this compound, where one or more atoms have been replaced with their stable heavy isotopes (e.g., deuterium, carbon-13, or nitrogen-15). acanthusresearch.comnih.gov
The key advantage of using an ILIS is that it behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.com However, due to the mass difference, the ILIS and the analyte can be distinguished by the mass spectrometer. acanthusresearch.com This allows for the correction of any sample loss during extraction or variations in instrument response, a phenomenon known as matrix effects. lgcstandards.com
A good ILIS should have a sufficient mass difference from the analyte, typically three or more mass units for small molecules, to avoid spectral overlap. acanthusresearch.com The isotopic label must also be stable and not prone to exchange with protons from the solvent or matrix. acanthusresearch.com For MS/MS analysis, it is crucial that the label is located on a part of the molecule that remains in the quantified fragment ion. acanthusresearch.com The use of ILIS has been shown to significantly improve the reproducibility and accuracy of LC-MS/MS assays. nih.gov
Sophisticated Sample Preparation Techniques
The successful analysis of this compound often begins with effective sample preparation. The goal is to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate it to a level suitable for detection.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. chromatographyonline.com For a moderately polar compound like this compound, a suitable organic solvent would be chosen to extract it from a biological fluid like blood or urine. nih.gov Basic LLE has been successfully used for the extraction of various compounds from biological matrices. researchgate.net
Solid-Phase Extraction (SPE) has become increasingly popular due to its efficiency, selectivity, and potential for automation. nih.govsigmaaldrich.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while other matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a reverse-phase SPE cartridge (e.g., C18) would likely be used, where the compound is adsorbed via hydrophobic interactions. SPE often provides cleaner extracts and higher analyte recoveries compared to LLE. nih.gov
Table 2: Comparison of LLE and SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids. chromatographyonline.com | Partitioning between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com |
| Selectivity | Generally lower. nih.gov | Higher, with a wide variety of available sorbents. sigmaaldrich.com |
| Solvent Consumption | Typically higher. | Generally lower. |
| Automation | More difficult to automate. | Easily automated for high-throughput analysis. nih.gov |
| Cleanliness of Extract | Can be less clean, with more matrix interference. | Often results in cleaner extracts. |
Salting-out Assisted Liquid-Liquid Extraction (SALLE)
Salting-out assisted liquid-liquid extraction (SALLE) is a variation of LLE that is particularly useful for extracting polar compounds from aqueous samples. chromatographyonline.com This technique involves adding a high concentration of salt to a mixture of an aqueous sample and a water-miscible organic solvent, such as acetonitrile. chromatographyonline.comnih.gov The addition of the salt decreases the solubility of the organic solvent in the aqueous phase, causing a phase separation. chromatographyonline.comnih.gov The analyte, being more soluble in the organic solvent, is partitioned into the organic layer. researchgate.net
SALLE is advantageous because it allows the use of polar, water-miscible solvents that can effectively extract polar analytes. chromatographyonline.com It is a simple, rapid, and cost-effective method that often yields cleaner extracts than protein precipitation. nih.govnih.gov The choice of salt and its concentration are critical parameters that need to be optimized for efficient extraction. chromatographyonline.comnih.gov SALLE has been shown to be effective for the extraction of a wide range of compounds from various matrices, including blood and honey. nih.govresearchgate.net
Derivatization Strategies for Enhanced Analytical Performance (e.g., Dansyl Chloride)
Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, which contains hydroxyl groups, derivatization can be employed to enhance its detectability by certain analytical instruments. scienceopen.com
Dansyl chloride is a reagent that reacts with phenolic hydroxyl groups and primary and secondary amines to form highly fluorescent derivatives. researchgate.net This is particularly useful for enhancing sensitivity in fluorescence-based detection methods. More importantly for mass spectrometry, dansylation increases the molecular weight and can improve the ionization efficiency of the analyte, leading to lower limits of detection. researchgate.netchemrxiv.org The derivatization reaction needs to be carefully optimized to ensure complete and reproducible conversion of the analyte to its derivative. scienceopen.com This strategy has been successfully applied to enhance the analysis of various compounds, including synthetic cannabinoids and biogenic amines. scienceopen.comchemrxiv.org
Enzymatic Hydrolysis for Conjugate Analysis
In biological systems, compounds like this compound can be metabolized into conjugated forms, such as glucuronides or sulfates. These conjugates are more water-soluble and are more readily excreted from the body. To accurately determine the total concentration of the compound, it is often necessary to first cleave these conjugates to release the parent compound.
Enzymatic hydrolysis , typically using β-glucuronidase and/or arylsulfatase enzymes, is the most common method for this purpose. The sample is incubated with the enzyme under specific pH and temperature conditions to ensure efficient cleavage of the conjugate bond. Following hydrolysis, the released this compound can then be extracted and analyzed using the methods described above. This approach is standard practice in forensic and clinical toxicology to assess the full extent of exposure to a substance. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design of Analogs Based on 5 4 Hydroxypentyl 1,3 Benzenediol
Elucidation of Key Structural Features for Biological Activity
The biological activity of olivetol-like compounds, including 5-(4-Hydroxypentyl)-1,3-benzenediol, is dictated by a combination of its core phenolic structure and the appended alkyl side chain. The 1,3-benzenediol moiety, also known as a resorcinol (B1680541) ring, is a critical pharmacophore. t3db.ca The two hydroxyl groups on this aromatic ring are crucial for forming hydrogen bond interactions with amino acid residues within the binding pockets of target receptors, such as cannabinoid receptors (CB1 and CB2). nih.govnih.gov
The key structural components necessary for biological activity are:
The Resorcinol Core: The 1,3-dihydroxybenzene arrangement is fundamental. The positions of the hydroxyl groups are critical for anchoring the molecule within the receptor binding site. t3db.ca
The Alkyl Side Chain: A lipophilic alkyl chain at position 5 of the resorcinol ring is a defining feature for many biologically active analogs, particularly cannabinoids. This chain is believed to interact with hydrophobic pockets within the receptor, and its length and conformation significantly influence binding affinity and efficacy. nih.govnih.gov
Hydroxylation on the Side Chain: The presence and position of a hydroxyl group on the pentyl side chain, as in this compound, can modulate the compound's polarity and introduce an additional point for hydrogen bonding, potentially altering receptor selectivity and metabolic stability. nih.govresearchgate.net
The interplay between the hydrophilic resorcinol head and the hydrophobic alkyl tail creates an amphipathic molecule capable of engaging with complex biological targets.
Impact of Side Chain Length and Hydroxylation Position on Receptor Interaction
The n-pentyl side chain is a common feature in many natural and synthetic cannabinoids, and modifications to its length and hydroxylation have profound effects on receptor interaction. nih.gov
Side Chain Length: Research on cannabinoid variants has demonstrated that altering the length of the alkyl side chain can dramatically influence receptor binding and functional activity. nih.gov For instance, studies on cannabigerol (B157186) (CBG) analogs with varying side chain lengths (from three to five carbons) showed differences in their biological effects. While all tested variants were capable of reducing neuropathic pain, analogs with shorter side chains (e.g., propyl and butyl) were found to be more effective at reducing colorectal cancer cell viability than those with longer chains. nih.gov This suggests that different receptor interactions or downstream signaling pathways may be involved for different therapeutic effects. nih.gov In contrast, for some other cannabinoids, longer side chains have been associated with increased potency at CB1 receptors. nih.gov
Hydroxylation Position: Hydroxylation of the pentyl side chain is a primary metabolic transformation for many cannabinoid-like compounds, often occurring at the C-4 or C-5 position. nih.govresearchgate.net These hydroxylated metabolites frequently retain significant biological activity. Studies on synthetic cannabinoids have shown that metabolites with a hydroxyl group at the 4-position of the pentyl chain retain full efficacy at both CB1 and CB2 receptors, although often with a reduced binding affinity compared to the parent compound. nih.gov For example, the 4-hydroxypentyl and 5-hydroxypentyl metabolites of several synthetic cannabinoids were found to have a 10- to 80-fold lower affinity for CB1 and CB2 receptors than their non-hydroxylated parent compounds. nih.gov Interestingly, these hydroxylated metabolites often exhibit greater binding selectivity for the CB2 receptor over the CB1 receptor. nih.gov This modification makes the 4-hydroxy-5-fluoropentyl side-chain metabolite a valuable urinary biomarker for the intake of certain synthetic cannabinoids, as it cannot be formed from non-fluorinated analogs. researchgate.netdiva-portal.org
Table 1: Effect of Side Chain Variations on Cannabigerol (CBG) Analog Activity This table is interactive and can be sorted by clicking on the column headers.
| Compound (Side Chain) | Effect on Neuropathic Pain nih.gov | Efficacy in Reducing Colorectal Cancer Cell Viability nih.gov |
|---|---|---|
| CBGV (Propyl - C3) | Effective | Most Efficacious |
| CBGB (Butyl - C4) | Effective | Efficacious |
| CBG (Pentyl - C5) | Effective | Less Efficacious than shorter chains |
Substituent Effects on Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups of the 1,3-benzenediol core are primary sites for interaction with biological receptors and are also targets for structural modification to fine-tune activity. SAR studies on related compound classes, such as flavonoids and p-terphenyls, provide insight into how substitutions at these positions can impact biological function. nih.govnih.gov
Modifications typically involve:
O-Alkylation (e.g., Methoxy (B1213986) Groups): Replacing a hydroxyl group with a methoxy group removes a hydrogen bond donor and increases lipophilicity. This can alter the binding mode and selectivity of the compound. In studies of flavonoids, O-methylation of quercetin (B1663063) was found to be effective in inhibiting the BACE1 enzyme, a target in Alzheimer's disease research. nih.gov
Esterification: Converting the hydroxyl groups to esters can create prodrugs that may have improved pharmacokinetic properties. The ester linkage can be cleaved in vivo by esterase enzymes to release the active parent compound.
Prenylation: The addition of isoprenyl groups to the phenolic ring can enhance membrane interaction and may introduce new contacts within the receptor binding site, often leading to increased potency or altered activity. mdpi.com
Computational Chemistry and Molecular Modeling Approaches (e.g., Molecular Docking)
Computational methods are indispensable tools for understanding the SAR of this compound and for guiding the design of new analogs. Molecular docking, in particular, is widely used to predict and analyze the binding of a ligand to the three-dimensional structure of a receptor. mdpi.comekb.eg
These computational studies allow researchers to:
Visualize Binding Poses: Docking simulations can generate models of how a molecule like this compound fits into the active site of a target protein, such as a cannabinoid receptor or an enzyme. mdpi.commdpi.com
Identify Key Interactions: The models reveal specific interactions, such as hydrogen bonds with the phenolic hydroxyls or hydrophobic interactions with the pentyl chain, that stabilize the ligand-receptor complex. nih.gov For example, docking studies have helped identify key amino acid residues (e.g., Phe, Trp, Leu) in the MDM2 protein pocket that are crucial for interaction with small molecule inhibitors. mdpi.com
Explain SAR Data: Molecular docking can provide a rational basis for experimentally observed SAR data. For instance, it can help explain why a longer or shorter side chain leads to higher or lower binding affinity by showing how well the chain fits into a hydrophobic channel of the receptor. nih.gov
Virtual Screening: Docking can be used to screen large virtual libraries of potential analogs to prioritize which compounds to synthesize and test, saving time and resources. ekb.eg
By combining computational predictions with experimental results, a more detailed and accurate picture of the molecular determinants of biological activity can be developed. thesciencein.org
Design and Synthesis of Rationally Engineered Analogs
The insights gained from SAR and computational studies provide a roadmap for the rational design and synthesis of novel analogs based on the this compound scaffold. The goal is to create new chemical entities with improved properties, such as enhanced potency, greater receptor selectivity, or a more favorable metabolic profile.
Strategies for rational design often focus on:
Side Chain Modification: Developing efficient synthetic routes to vary the side chain length, branching, and incorporation of functional groups (e.g., fluorine) to modulate potency and metabolic stability. nih.govresearchgate.net A concise synthetic route has been reported for producing 4-hydroxy-5-fluoropentyl side-chain metabolites of synthetic cannabinoids. diva-portal.org
Core Scaffold Modification: Replacing the resorcinol ring with other bioisosteres, such as 1,2,4-triazoles or indazole cores, can lead to novel compounds with different pharmacological profiles while retaining key interaction points. uno.edunih.gov
Introduction of Conformational Constraints: Incorporating cyclic moieties or double bonds into the side chain can restrict its conformational flexibility. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. mdpi.com
The synthesis of these rationally designed analogs often involves multi-step chemical sequences. uno.edunih.gov For example, a common strategy for producing CBG analogs with different side chains involves the Wittig reaction to create the necessary resorcinol fragments, followed by an acid-catalyzed coupling with an appropriate terpene like geraniol. nih.gov Similarly, novel cannabinoid metabolites with hydroxylated indazole cores have been synthesized from readily available starting materials through multi-step processes to explore their biological activity. uno.edu
Future Directions and Research Opportunities for 5 4 Hydroxypentyl 1,3 Benzenediol
Comprehensive Pharmacodynamic and Pharmacokinetic Profiling
A foundational step in characterizing any compound with therapeutic potential is to understand its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. For 5-(4-Hydroxypentyl)-1,3-benzenediol, such studies are currently absent and represent a significant research opportunity.
Future research should aim to establish a comprehensive profile of this compound. Pharmacodynamic studies would need to investigate its binding affinity and efficacy at various receptors, particularly the cannabinoid receptors CB1 and CB2, given its structural similarity to cannabinoid metabolites. nih.gov The N-pentyl side chain is a known determinant of affinity and potency at these receptors. nih.gov In vitro studies using cell lines expressing these receptors would be a critical first step.
Pharmacokinetic profiling would involve in vivo studies in animal models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of this compound is crucial, as its metabolites could also be biologically active.
Table 1: Hypothetical Pharmacokinetic Parameters for Future Investigation
| Parameter | Description | Potential Research Question |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | What is the oral bioavailability of this compound? |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | What is the plasma half-life of the compound in different animal models? |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Does the compound distribute extensively into tissues? |
| Clearance (CL) | The rate at which a drug is removed from the body. | What are the primary routes of elimination (renal, hepatic)? |
Discovery of Novel Biological Targets and Therapeutic Pathways
Beyond the cannabinoid receptors, it is conceivable that this compound could interact with other biological targets. Future research should employ target deconvolution strategies, such as affinity chromatography and chemoproteomics, to identify novel protein binding partners.
Once potential targets are identified, subsequent studies would be needed to elucidate the therapeutic pathways modulated by the compound. For instance, if the compound is found to interact with enzymes involved in inflammation or neurotransmission, its potential as an anti-inflammatory or neuroprotective agent could be explored. The structural similarities to synthetic cannabinoids, which have been shown to have anti-inflammatory and anti-cancer effects in preclinical studies, provide a rationale for investigating these pathways. nih.gov
Development of Highly Sensitive and Specific Analytical Assays
To enable robust preclinical and potentially clinical research, the development of sensitive and specific analytical methods for the quantification of this compound in biological matrices is essential. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the gold standard for this purpose.
The development of such assays would need to overcome challenges related to potential matrix effects and the presence of structurally similar endogenous or exogenous compounds. nii.ac.jp The validation of these methods according to established guidelines would be critical to ensure their accuracy, precision, and reliability.
Table 2: Potential Analytical Methods for Future Development
| Analytical Technique | Purpose | Key Considerations |
| LC-MS/MS | Quantification in plasma, urine, and tissue samples. | Optimization of chromatographic separation and mass spectrometric detection parameters. |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites. | Elucidation of fragmentation patterns to identify metabolite structures. |
| Immunoassays (e.g., ELISA) | High-throughput screening. | Development of specific antibodies against the compound. |
Elucidation of Long-Term Biological Implications and Interactions
A thorough understanding of the long-term biological effects of any new chemical entity is paramount. For this compound, this would involve chronic toxicity studies in animal models to assess any potential adverse effects on various organ systems.
Furthermore, research into the long-term consequences of exposure, particularly during critical developmental periods such as adolescence, would be of significant interest. Studies in adolescent animal models could investigate potential effects on neurodevelopment, behavior, and the emergence of psychiatric-like symptoms in adulthood, similar to research conducted on synthetic cannabinoids. nih.gov Investigating potential drug-drug interactions is also a critical area for future research to ensure the safe use of the compound in any potential therapeutic context.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Hydroxypentyl)-1,3-benzenediol?
- Methodological Answer : Synthesis typically involves alkylation or hydroxylation reactions. For analogous benzenediol derivatives (e.g., dihydroresveratrol), catalytic hydrogenation of stilbene precursors (e.g., resveratrol) is used . For the 4-hydroxypentyl substituent, Grignard reactions or Friedel-Crafts alkylation may be applied, followed by regioselective hydroxylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and structural validation using NMR (¹H, ¹³C) and LC-MS are critical .
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, and HSQC) resolves the substitution pattern and hydroxyl positioning. For purity assessment, reverse-phase HPLC with UV detection (λ = 280 nm) is employed, as validated for similar dihydroxybenzene derivatives . Differential Scanning Calorimetry (DSC) may further characterize crystallinity .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodological Answer : Common assays include:
- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, comparing IC₅₀ values to standards like ascorbic acid .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or tyrosinase inhibition) using recombinant enzymes and spectrophotometric readouts .
- Cytotoxicity : MTT assay on cell lines (e.g., HepG2 or MCF-7) to assess dose-dependent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Contradictions often arise from variability in experimental design (e.g., cell line selection, solvent effects). Rigorous replication under standardized conditions (e.g., ISO/IEC 17025 protocols) is essential. Meta-analysis of published data using tools like RevMan can identify confounding variables. For example, discrepancies in antioxidant assays may stem from differences in radical sources (DPPH vs. ABTS) or incubation times .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Pharmacokinetic optimization includes:
- Solubility enhancement : Use of cyclodextrin complexes or nanoemulsions, as demonstrated for resveratrol analogs .
- Metabolic stability : Liver microsome assays (human/rat) to identify CYP450-mediated degradation pathways. Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .
- Tissue distribution : Radiolabeling (³H or ¹⁴C) and autoradiography in rodent models to track biodistribution .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer : SAR studies involve systematic modification of the hydroxypentyl chain length, hydroxyl positioning, and steric effects. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to target proteins (e.g., estrogen receptors). Comparative assays with analogs (e.g., 5-(4-Hydroxyethyl)-1,3-benzenediol) reveal critical functional groups for activity .
Q. What advanced techniques validate its mechanism of action in neurodegenerative models?
- Methodological Answer : In Alzheimer’s models (e.g., Aβ42-induced neurotoxicity in SH-SY5Y cells), mechanistic validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
